![molecular formula C20H12N2 B13006503 Naphtho[2,3-a]phenazine](/img/structure/B13006503.png)
Naphtho[2,3-a]phenazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphtho[2,3-a]phenazine is a polycyclic aromatic compound that belongs to the phenazine family. Phenazines are known for their diverse range of biological properties and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its fused ring structure, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Naphtho[2,3-a]phenazine can be synthesized through various methods. One common approach involves the condensation of 2-naphthol with 1,2-diaminobenzene in the presence of an oxidizing agent such as potassium persulfate (K2S2O8) in acetic acid (AcOH) and water. This reaction proceeds through the intermediate formation of 1,2-naphthoquinone, followed by condensation with 1,2-diaminobenzene to produce the phenazine derivative .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Naphtho[2,3-a]phenazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s aromatic structure and the presence of functional groups.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, with reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Naphtho[2,3-a]phenazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound exhibits antimicrobial and antitumor properties, making it a subject of interest in biological research.
Medicine: this compound derivatives are investigated for their potential therapeutic applications, including as anticancer and antibacterial agents.
Industry: The compound is used in the development of dyes, pigments, and organic semiconductors
Mecanismo De Acción
The mechanism of action of naphtho[2,3-a]phenazine involves its interaction with molecular targets and pathways within biological systems. For instance, its antimicrobial activity is often attributed to the generation of reactive oxygen species (ROS) that cause oxidative damage to cellular components. The compound may also interact with DNA and proteins, disrupting their normal functions and leading to cell death .
Comparación Con Compuestos Similares
Naphtho[2,3-a]phenazine can be compared with other phenazine derivatives such as:
Phenazine: The parent compound with a simpler structure.
Pyocyanin: A blue pigment produced by Pseudomonas aeruginosa with antimicrobial properties.
Phenazine-1-carboxylic acid: Known for its antifungal activity.
This compound is unique due to its extended conjugation and fused ring structure, which enhance its chemical stability and biological activity .
Propiedades
Fórmula molecular |
C20H12N2 |
|---|---|
Peso molecular |
280.3 g/mol |
Nombre IUPAC |
naphtho[2,3-a]phenazine |
InChI |
InChI=1S/C20H12N2/c1-2-6-14-12-16-15(11-13(14)5-1)9-10-19-20(16)22-18-8-4-3-7-17(18)21-19/h1-12H |
Clave InChI |
OHSIMCYLGPRNRC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=NC5=CC=CC=C5N=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


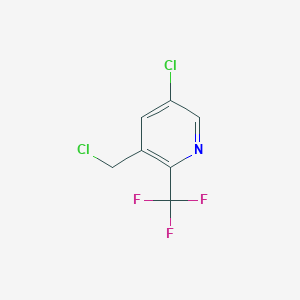
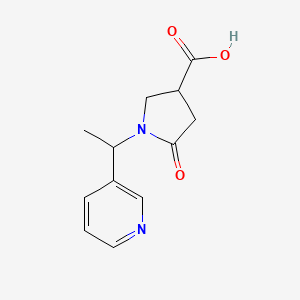
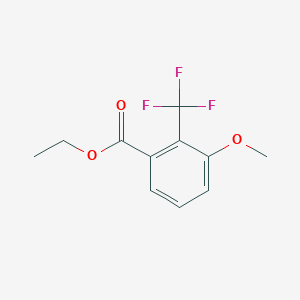

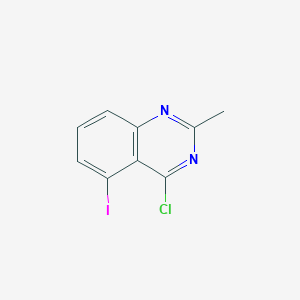
![2-(Phenoxymethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13006464.png)
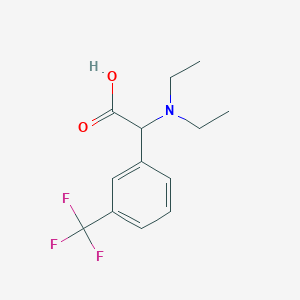
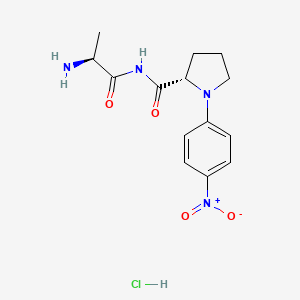
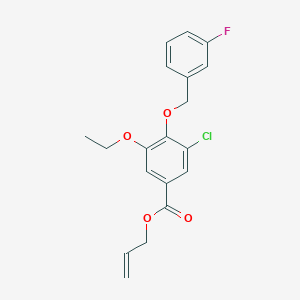
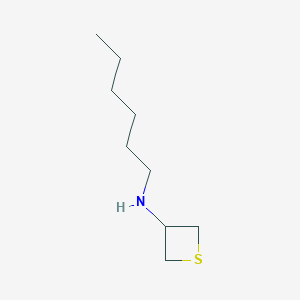
![3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-amine](/img/structure/B13006490.png)
![Methyl 2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoate](/img/structure/B13006498.png)
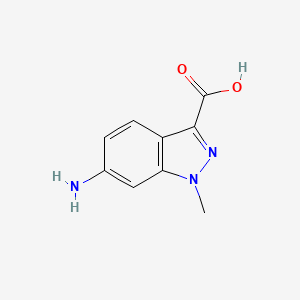
![Octahydropyrrolo[2,3-c]pyrrol-2-one](/img/structure/B13006519.png)
